n-Methyl bromofluoroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-fluoro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrFNO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFGRMBJUDPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382056 | |
| Record name | n-methyl bromofluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53441-14-8 | |
| Record name | n-methyl bromofluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53441-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of N Methyl Bromofluoroacetamide
Direct Synthesis Approaches
The direct synthesis of N-methyl bromofluoroacetamide (B1273102) typically involves the formation of an amide bond between a bromofluoroacetyl derivative and methylamine (B109427). This approach is a standard method for the preparation of N-substituted amides.
The synthesis of N-alkyl-α-haloacetamides is generally achieved through the reaction of an α-haloacyl halide with a primary or secondary amine. chemguide.co.ukvedantu.com This nucleophilic acyl substitution reaction is a robust and widely used method for forming amide bonds. vedantu.comresearchgate.net The high reactivity of acyl chlorides makes them excellent electrophiles for this transformation. The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl chloride, followed by the expulsion of a chloride ion. chemguide.co.ukchemguide.co.uk An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrogen chloride byproduct. chemguide.co.uk
An alternative, though less common, approach involves the coupling of a carboxylic acid with an amine using a coupling agent. This method avoids the need to prepare the often-moisture-sensitive acyl halide.
While a specific, detailed protocol for the synthesis of N-methyl bromofluoroacetamide is not extensively documented in readily available literature, a plausible and effective method would be the reaction of bromofluoroacetyl chloride with methylamine. vedantu.comvedantu.com
The reaction would likely be carried out in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether, to avoid unwanted side reactions with the acyl chloride. The reaction is typically performed at low temperatures, such as 0 °C, to control the exothermic nature of the reaction and minimize potential side reactions. researchgate.net Two equivalents of methylamine would be used, with one equivalent acting as the nucleophile and the second as a base to neutralize the hydrochloric acid formed during the reaction. chemguide.co.uk Alternatively, one equivalent of methylamine can be used in the presence of an auxiliary base like triethylamine (B128534) or pyridine.
A typical reaction setup would involve dissolving methylamine in the chosen solvent and then slowly adding a solution of bromofluoroacetyl chloride. The reaction mixture would be stirred for a period to ensure complete reaction, after which an aqueous workup would be performed to remove the amine hydrochloride salt and any unreacted starting materials.
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Proposed Condition | Rationale |
| Electrophile | Bromofluoroacetyl chloride | Highly reactive acylating agent for efficient amide bond formation. |
| Nucleophile | Methylamine (2 equivalents) | One equivalent for amide formation and one to neutralize HCl byproduct. |
| Solvent | Dichloromethane or Diethyl Ether | Aprotic solvent to prevent reaction with the acyl chloride. |
| Temperature | 0 °C to room temperature | To control the exothermic reaction and minimize side products. |
| Reaction Time | 1-4 hours | Typically sufficient for complete conversion. |
| Workup | Aqueous wash | To remove salts and unreacted starting materials. |
After the initial workup, the crude this compound would likely require further purification. Common techniques for the purification of α-haloacetamides include recrystallization and column chromatography. nih.govchemicalbook.com
For recrystallization, a suitable solvent system would be chosen in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
Column chromatography using silica (B1680970) gel is another effective method for purification. chemicalbook.com A solvent system of appropriate polarity, such as a mixture of hexanes and ethyl acetate, would be used to separate the product from any remaining starting materials or byproducts. The progress of the purification can be monitored by thin-layer chromatography.
Derivatization and Functional Group Transformations
The reactivity of this compound is primarily centered around the electrophilic alpha-carbon, which is activated by the adjacent carbonyl group and the two halogen substituents.
The bromine atom in this compound is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. nih.gov This is a common feature of α-haloamides and allows for a variety of functional group transformations. nih.gov
Nucleophilic Substitution: A range of nucleophiles can displace the bromide ion. For example, reaction with amines would lead to the formation of α-amino amides. nih.gov Other nucleophiles, such as thiolates or cyanides, could also be employed to introduce new functional groups at the alpha-position. These reactions typically proceed via an SN2 mechanism.
Elimination Reactions: While not extensively documented for this specific molecule, under appropriate basic conditions, elimination of HBr could potentially occur, leading to the formation of an α,β-unsaturated amide. However, the presence of the fluorine atom might influence the regioselectivity and feasibility of such a reaction. In some cases, for related α-bromo carbonyl compounds, elimination has been observed as a competing pathway, particularly with hindered bases. researchgate.net
The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making the fluorine atom a poor leaving group in nucleophilic substitution reactions under normal conditions. researchgate.netnih.gov Therefore, direct displacement of the fluoride (B91410) ion is generally not a facile process.
C-F Bond Activation: Activation of the C-F bond typically requires more specialized and often harsh reaction conditions, such as the use of strong Lewis acids, transition metal catalysts, or electrochemical methods. researchgate.netnih.govchem8.org These methods are designed to overcome the high bond dissociation energy of the C-F bond. While there is a growing interest in C-F bond functionalization in organic synthesis, specific examples involving α-fluoro-α-bromo amides are not widespread.
Reactions of the Amide Functionality (e.g., Hydrolysis, N-Alkylation)
The amide functionality in this compound is central to its chemical character, yet its reactivity is significantly modulated by the adjacent stereocenter bearing two different halogen atoms. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the basicity of the nitrogen and increases the rotational barrier around the C-N bond. fiveable.memasterorganicchemistry.com
Hydrolysis: Amides can undergo hydrolysis to yield carboxylic acids under both acidic and basic conditions. For this compound, the presence of the electron-withdrawing bromine and fluorine atoms on the alpha-carbon is expected to increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity should render the amide more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, potentially accelerating the rate of hydrolysis compared to non-halogenated N-methylacetamide.
N-Alkylation: The N-H bond of secondary amides is considerably more acidic than that of amines due to the delocalization of the resulting negative charge onto the electronegative oxygen atom. masterorganicchemistry.com This allows for deprotonation by a strong base to form an amidate anion. This anion is a potent nucleophile and can react with alkyl halides in an N-alkylation reaction. The electron-withdrawing effects of the α-bromo and α-fluoro substituents would likely further increase the acidity of the N-H bond in this compound, facilitating its deprotonation.
Transformations Involving the Methyl Group
Advanced synthetic methods, such as directed C-H activation or radical-based processes, could potentially be employed to functionalize this position. For instance, certain metabolic processes involve the transfer of methyl groups from cofactors, highlighting that C-H bonds in such groups can be cleaved enzymatically, although chemical equivalents are often challenging. nih.gov In the context of synthetic chemistry, transformations would likely require harsh conditions or specialized catalytic systems to overcome the high bond dissociation energy of the methyl C-H bonds.
Catalytic and Mechanistic Studies in Synthesis
The synthesis and derivatization of halogenated compounds like this compound are greatly enhanced by catalytic methods, which offer pathways to new molecules with high efficiency and selectivity.
Role of Transition Metal Catalysts in Halogenated Acetamide (B32628) Chemistry
Transition metals are exceptional catalysts due to their ability to exist in multiple stable oxidation states and form weak bonds with reactants. youtube.commdpi.com In the chemistry of halogenated acetamides, transition metal catalysts, particularly those based on palladium, nickel, and copper, play a pivotal role in forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com The carbon-bromine bond in this compound is significantly more reactive in transition metal-catalyzed cross-coupling reactions than the highly stable carbon-fluorine bond. This difference in reactivity allows for selective functionalization at the bromine-bearing carbon.
Common cross-coupling reactions applicable to the C-Br bond include:
Suzuki Coupling: Reaction with an organoboron reagent to form a C-C bond.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These reactions provide powerful tools for elaborating the structure of this compound, leveraging the catalyst's ability to selectively activate the C-Br bond. mdpi.comresearchgate.net
| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OR)2) | Pd(PPh3)4, PdCl2(dppf) | C-C |
| Heck Coupling | Alkene (R-CH=CH2) | Pd(OAc)2, P(o-tol)3 | C-C |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl2(PPh3)2, CuI | C-C (sp) |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, BINAP | C-N |
Mechanistic Investigations of C-X Bond Formation/Cleavage (X = Br, F)
The mechanisms for the formation and cleavage of the C-Br and C-F bonds are fundamentally different, dictating the synthetic strategies used.
C-Br Bond: The C-Br bond is relatively weak and readily cleaved. In transition metal-catalyzed reactions, the key mechanistic step is the oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0)), forming an organopalladium(II) complex. mdpi.com Alternatively, the C-Br bond can undergo homolytic cleavage upon exposure to radical initiators or light, forming a carbon-centered radical. iu.edu
C-F Bond: The C-F bond is the strongest single bond to carbon, making it exceptionally stable and difficult to cleave. researchgate.net Its cleavage typically requires harsh conditions or highly specialized reagents. Recent advances have demonstrated novel mechanisms for C-F bond functionalization. One such strategy involves the activation of a nearby carbonyl oxygen by a boryl radical. nih.gov This triggers a "spin-center shift," which facilitates the cleavage of the strong C-F bond, enabling the sequential generation of difluoro- and monofluoroalkyl radicals. researchgate.netnih.gov Another approach involves a "fluoride-rebound" mechanism catalyzed by boranes, which has been observed in the reductive elimination from Au(III) complexes. nih.gov Nucleophilic aromatic substitution can also cleave C-F bonds, especially when the ring is activated by electron-withdrawing groups. mdpi.com
Exploration of Radical Reactions in Synthesis
Radical reactions offer a complementary approach to the synthesis and transformation of halogenated amides. nih.gov The C-Br bond in this compound is susceptible to homolytic cleavage to generate an α-fluoro-α-amido radical. iu.edu This reactive intermediate can be generated under mild conditions using various methods.
| Initiation Method | Description | Example Reagents |
|---|---|---|
| Thermolysis/Photolysis | Using heat or UV light to break a weak bond in an initiator. | AIBN (Azobisisobutyronitrile), Benzoyl Peroxide |
| Redox Initiation | Single electron transfer (SET) from a transition metal or photoredox catalyst. | Cu(I)/Cu(II), Ru(bpy)3Cl2, fac-Ir(ppy)3 |
| Atom Transfer Radical Polymerization (ATRP) Initiators | A transition metal complex reversibly abstracts a halogen atom. | Triethylborane (Et3B) with trace O2 mdpi.com |
Once formed, this radical can undergo a variety of synthetic transformations, including intramolecular cyclizations or intermolecular additions to unsaturated systems like alkenes and alkynes, providing a powerful method for constructing complex molecular architectures. mdpi.comjournals.co.za
Green Chemistry Considerations in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. nih.gov
Key green chemistry principles include:
Prevention: Designing synthetic pathways to minimize waste generation.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses: Using and generating substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances or using safer alternatives. Traditional solvents like N,N-dimethylformamide (DMF) are being replaced by greener options such as ionic liquids, supercritical CO2, or bio-derived solvents like N,N-dimethyl-9-decenamide. liv.ac.ukresearchgate.netchemrxiv.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are only required in small amounts and can be recycled, reducing waste. mdpi.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure, and exploring methods like microwave or flow chemistry to reduce energy consumption. nih.gov
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting petrochemicals. chemrxiv.org
Application of Deep Eutectic Solvents (DES) in Related Amide Syntheses
Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents in chemical synthesis. nih.govmdpi.com These systems are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) salt, to create a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov Key advantages of DESs include their low volatility, thermal stability, non-flammability, biodegradability, and tunable polarity. mdpi.com
In the context of amide synthesis, DESs can function as both the reaction medium and a catalyst, streamlining the process and reducing the need for additional reagents. mdpi.com They have been shown to enhance reaction efficiency by stabilizing reactive intermediates and transition states through their unique hydrogen-bonding and ionic interactions, which can lead to higher selectivity and reaction rates. mdpi.com
Research has demonstrated the effectiveness of various DES compositions in promoting amidation. A common example is a DES based on choline (B1196258) chloride and zinc chloride, which has been used to catalyze the synthesis of primary amides from aldehydes and nitriles under microwave irradiation, resulting in good to excellent yields. ijesi.org Another approach involves using "Reactive Deep Eutectic Solvents" (RDESs), where one of the DES components also serves as a reactant. rsc.org This method further enhances the sustainability of the process by avoiding hazardous solvents and simplifying product recovery, often without the need for chromatographic purification. rsc.org
The table below summarizes findings from studies on DES-mediated amide synthesis, highlighting the versatility of these green solvents.
| DES Composition | Reactants | Reaction Conditions | Yield | Key Findings |
| Choline chloride: Zinc chloride (1:2) | Aldehydes, Nitriles | Microwave Irradiation | Good to Excellent | DES acts as a recyclable catalyst; reduces reaction time. ijesi.org |
| Choline chloride: Aniline (1:1) | Fmoc-Cl | Heating at 60 °C | Quantitative | DES acts as both solvent and reactant; simple product precipitation with water. nih.gov |
| Lactic acid / Valine | Not specified | Varied Temperatures | High | DES facilitates copolymerization via an ester-amide exchange, suppressing side reactions. rsc.org |
| Choline chloride: Urea | Carboxylic acids, Amines | Not specified | High | DES serves a dual solvent/reagent role, minimizing waste. nih.gov |
Solvent-Free and Reduced-Solvent Methodologies
The development of solvent-free or solid-state reaction conditions represents a significant advancement in green chemistry for amide synthesis. jmchemsci.com These methods eliminate the need for hazardous solvents, which simplifies reaction work-up, reduces waste management issues, and lowers environmental impact. researchgate.netscispace.com
One common solvent-free technique involves the direct heating of a mixture of a carboxylic acid and an amine (or an ammonia (B1221849) source like urea), often in the presence of a catalyst. researchgate.netscispace.com For instance, boric acid has been successfully used as a simple, readily available, and environmentally friendly catalyst for the amidation of various carboxylic acids with urea. scispace.com The procedure often involves simple trituration (grinding) of the reactants followed by direct heating, leading to rapid reaction rates and good yields. researchgate.net
Microwave-assisted synthesis is another powerful tool for conducting solvent-free reactions. tandfonline.com By directly heating the reactants without a solvent, microwave irradiation can dramatically reduce reaction times from hours to minutes while achieving nearly quantitative yields. tandfonline.comresearchgate.net This technique has been effectively used for the acylation of primary amines with carboxylic acids, where the acid itself can serve as the acylation agent and the reaction medium. tandfonline.com Infrared irradiation has also been employed as an energy source to facilitate the solventless formation of carboxamides from carboxylic acids and primary amines, with reported yields ranging from 50% to 85%. scirp.org
The following table details various research findings on solvent-free amide synthesis.
| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Key Findings |
| Trituration & Direct Heating | Carboxylic Acid, Urea | Boric Acid | Not specified | Good | Simple, efficient procedure with a high reaction rate. researchgate.netscispace.com |
| Microwave Irradiation | Primary Amine, Acetic/Benzoic Acid | Catalyst-free, 150 °C | 8-12 minutes | >90% | Environmentally friendly method with short reaction times and high yields. tandfonline.com |
| Infrared Irradiation | Cinnamic Acid Derivatives, Primary Amines | Solventless, 140-160 °C | Not specified | 50-85% | Convenient and easy method for carboxamide formation. scirp.org |
| Direct Amidation | Fatty/Benzoic Acids, Various Amines | ZnO Nanoparticles | Not specified | High | High catalytic activity under solvent-free conditions. organic-chemistry.org |
Advanced Spectroscopic Characterization and Computational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of n-Methyl bromofluoroacetamide (B1273102). The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its electronic and conformational properties. Due to restricted rotation around the amide C-N bond, it is possible for this compound to exist as a mixture of cis and trans isomers, which could result in two distinct sets of signals in the NMR spectra. scielo.br
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule. The electronegativity of the bromine and fluorine atoms will have a significant deshielding effect on the adjacent methine proton.
-CHFBr Proton: This proton is attached to a carbon bearing both a fluorine and a bromine atom. It is expected to appear as a doublet due to coupling with the fluorine atom (a large ²JHF coupling constant). Its chemical shift would be significantly downfield due to the strong deshielding effects of the two halogens and the adjacent carbonyl group.
N-CH₃ Protons: The methyl protons attached to the nitrogen atom will likely appear as a doublet due to coupling with the amide proton (³JHH). In amides, this coupling constant is typically around 5 Hz. rsc.org The chemical shift is expected in the typical range for N-methyl groups.
N-H Proton: The amide proton signal is typically broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to be a quartet due to coupling to the three methyl protons.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| -CHFBr | ~6.5 - 7.5 | Doublet (d) | ²JHF ≈ 45-55 |
| N-CH₃ | ~2.7 - 3.0 | Doublet (d) | ³JHH ≈ 5 |
| N-H | Variable (Broad) | Quartet (q) | ³JHH ≈ 5 |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum will provide key information about the carbon framework. Three signals are anticipated, with their chemical shifts influenced by the attached atoms.
C=O (Carbonyl Carbon): The amide carbonyl carbon is expected to resonate in the typical range of 165-175 ppm. For comparison, the carbonyl carbon in 2-bromoacetamide (B1266107) appears at 167.9 ppm. nih.gov
-CHFBr Carbon: This carbon atom will be significantly influenced by the attached fluorine and bromine. Crucially, its signal will be split into a doublet by the one-bond coupling to the fluorine atom (¹JCF), which is typically large.
N-CH₃ Carbon: The methyl carbon attached to the nitrogen is expected to appear in the range of 25-35 ppm. For instance, the methyl carbons in N-methyl-2,2,2-trifluoroacetamide are found in this region. chemicalbook.com
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| C=O | ~165 - 170 | Singlet (s) or small doublet (²JCF) | - |
| -CHFBr | ~75 - 85 | Doublet (d) | ¹JCF ≈ 180-250 |
| N-CH₃ | ~26 - 30 | Singlet (s) | - |
Fluorine-19 NMR (¹⁹F NMR) for Fluoroacetamide (B1672904) Derivatives
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, a single resonance is expected. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. The signal would be split into a doublet due to coupling with the vicinal proton (²JHF), corroborating the data from the ¹H NMR spectrum. The use of fluoroacetamide groups as ¹⁹F NMR probes is a known strategy for studying molecular interactions. d-nb.info
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A key correlation would be observed between the N-H proton and the N-CH₃ protons.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the -CHFBr proton signal to the -CHFBr carbon signal and the N-CH₃ proton signals to the N-CH₃ carbon signal.
Conformational Analysis via NMR
The amide bond in this compound has a partial double bond character, leading to restricted rotation and the potential for cis and trans conformers. NMR spectroscopy is a powerful tool for analyzing this conformational equilibrium. auremn.org.br
Theoretical calculations on similar molecules, such as N-methyl-2-fluoroacetamide (NMFA), have shown that multiple stable rotamers can exist. researchgate.net If the rotational barrier is high enough, separate NMR signals for each conformer may be observed at room temperature. Variable-temperature NMR studies could then be employed to study the dynamics of this rotation and calculate the energy barrier of interconversion. The magnitude of various coupling constants, particularly those involving fluorine, can be sensitive to the dihedral angles, providing further insight into the predominant conformation in solution. auremn.org.brresearchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several distinct absorption bands.
N-H Stretch: A moderate to sharp absorption band is expected around 3300 cm⁻¹, characteristic of a secondary amide.
C-H Stretch: Absorptions corresponding to the stretching of the methyl and methine C-H bonds would appear just below 3000 cm⁻¹.
C=O Stretch (Amide I): A very strong and sharp absorption band, characteristic of the amide carbonyl group, is predicted to be in the 1650-1680 cm⁻¹ region.
N-H Bend (Amide II): This band, resulting from a combination of N-H bending and C-N stretching, typically appears around 1550 cm⁻¹ for secondary amides.
C-F Stretch: A strong absorption, characteristic of the carbon-fluorine bond, is expected in the 1000-1100 cm⁻¹ region.
C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹, is characteristic of the carbon-bromine bond. docbrown.info
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide N-H | ~3300 | Medium, Sharp |
| C-H Stretch | Alkyl C-H | ~2950-3000 | Medium |
| C=O Stretch (Amide I) | Amide C=O | ~1670 | Strong, Sharp |
| N-H Bend (Amide II) | Amide N-H | ~1550 | Strong |
| C-F Stretch | Alkyl Fluoride (B91410) | ~1050 | Strong |
| C-Br Stretch | Alkyl Bromide | ~550 | Strong |
Vibrational Mode Assignment for Amide, Alkyl, and Halogenated Moieties
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure of a compound by probing its vibrational modes. For this compound, the vibrational modes can be categorized based on the distinct functional groups present: the secondary amide, the N-methyl (alkyl), and the bromofluoromethyl (halogenated) moieties.
Amide Modes: The vibrational spectrum of a secondary amide is characterized by several distinct bands. The most prominent are the Amide I, II, and III bands. researchgate.net The Amide I band arises primarily from the C=O stretching vibration. The Amide II band is a mixed mode, resulting from the coupling of the N-H in-plane bending and C-N stretching vibrations. The Amide III band is also a complex vibration involving C-N stretching and N-H bending. nih.gov Other characteristic amide vibrations include the N-H out-of-plane bend (Amide V). researchgate.netnih.gov
Alkyl Modes: The N-methyl group gives rise to characteristic C-H stretching and bending vibrations. These include symmetric and asymmetric stretching modes, as well as symmetric (umbrella) and asymmetric bending modes.
Halogenated Moiety Modes: The bromofluoromethyl group introduces strong C-F and C-Br stretching vibrations. The C-F stretching band is typically very strong and appears at a higher frequency than the C-Br stretch due to the higher electronegativity and smaller mass of fluorine. wikipedia.org The C-Br stretch is found at a much lower wavenumber, often in the fingerprint region of the IR spectrum. libretexts.org
Predicted Vibrational Mode Assignments for this compound
| Vibrational Mode | Description | Functional Group Moiety |
|---|---|---|
| N-H Stretch | Stretching of the N-H bond | Amide |
| C-H Asymmetric Stretch | Asymmetric stretching of C-H bonds | N-Methyl |
| C-H Symmetric Stretch | Symmetric stretching of C-H bonds | N-Methyl |
| Amide I | Primarily C=O stretching | Amide |
| Amide II | N-H in-plane bending coupled with C-N stretching | Amide |
| C-H Asymmetric Bend | Asymmetric bending of C-H bonds | N-Methyl |
| C-H Symmetric Bend | Symmetric (umbrella) bending of C-H bonds | N-Methyl |
| C-F Stretch | Stretching of the C-F bond | Halogenated |
| Amide III | C-N stretching and N-H bending | Amide |
| C-Br Stretch | Stretching of the C-Br bond | Halogenated |
Characteristic Stretching and Bending Frequencies
The specific frequencies of the vibrational modes are sensitive to the electronic and steric environment within the molecule. For this compound, the presence of highly electronegative fluorine and bromine atoms on the alpha-carbon is expected to induce significant shifts in the characteristic frequencies of the amide group through inductive effects.
N-H and C-H Stretching: The N-H stretching vibration for secondary amides typically appears as a strong band in the 3350-3180 cm⁻¹ region. msu.edu The C-H stretching vibrations of the N-methyl group are expected in the 3000-2850 cm⁻¹ range.
Amide I and II Bands: The Amide I band (C=O stretch) for secondary amides is found between 1680-1630 cm⁻¹. msu.edu The strong electron-withdrawing effect of the adjacent fluorine and bromine atoms is predicted to shift this band to a higher wavenumber. The Amide II band is typically observed around 1570-1515 cm⁻¹. msu.edu
Halogen-Carbon Stretching: The C-F bond gives rise to a very strong absorption in the 1400-1000 cm⁻¹ range. wikipedia.org In molecules with a single fluorine atom, this band is often found between 1110 and 1000 cm⁻¹. wikipedia.org The C-Br stretching vibration occurs at lower frequencies, typically in the 690-515 cm⁻¹ region, and is of medium to strong intensity. libretexts.orgvscht.cz
Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3350 - 3180 | Strong, Broad | N-H Stretch |
| 3000 - 2900 | Medium | C-H Asymmetric Stretch (N-CH₃) |
| 2900 - 2850 | Medium | C-H Symmetric Stretch (N-CH₃) |
| 1720 - 1680 | Strong | Amide I (C=O Stretch) |
| 1570 - 1515 | Strong | Amide II (N-H Bend, C-N Stretch) |
| 1470 - 1440 | Medium | C-H Asymmetric Bend (N-CH₃) |
| 1400 - 1350 | Medium | C-H Symmetric Bend (N-CH₃) |
| 1350 - 1200 | Medium | Amide III (C-N Stretch, N-H Bend) |
| 1110 - 1000 | Very Strong | C-F Stretch |
| 850 - 750 | Medium | Amide V (N-H Out-of-plane Bend) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise mass of a molecule with high accuracy. This allows for the unambiguous determination of its elemental formula. For this compound (molecular formula C₃H₅BrFNO), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes.
The calculated monoisotopic mass of this compound is 168.9556 u . An HRMS analysis would be expected to yield a measured mass-to-charge ratio (m/z) that corresponds to this value within a few parts per million (ppm), confirming the elemental composition.
Fragmentation Patterns and Proposed Mechanisms
In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound is expected to undergo characteristic fragmentation, providing structural information. The fragmentation pathways are dictated by the relative stability of the resulting carbocations and neutral radicals.
Key proposed fragmentation mechanisms include:
Alpha-Cleavage: This is a dominant fragmentation pathway for amides and alkyl halides. miamioh.eduyoutube.com Cleavage of the C-C bond between the carbonyl group and the halogenated carbon (α-carbon) is highly probable. This can lead to two primary fragments:
Loss of a bromofluoromethyl radical (•CHFBr), resulting in an acylium ion at m/z 58.
Loss of an acetyl radical (•COCH₃), leading to a halogenated iminium ion.
N-CO Bond Cleavage: Cleavage of the amide bond is a common fragmentation pattern, which would result in the formation of a stable acylium ion. nih.govunl.pt This would lead to the loss of methylamine (B109427) (CH₃NH₂) and the formation of a [BrFCCO]⁺ ion.
Halogen Loss: The initial molecular ion can lose a bromine atom (as •Br) or a fluorine atom (as •F). Due to the relative bond strengths (C-F > C-Br), the loss of a bromine radical is generally more favorable than the loss of a fluorine radical. wikipedia.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 169/171 | [C₃H₅BrFNO]⁺• | Molecular Ion (M⁺•) (showing isotopic pattern for Br) |
| 90/92 | [C₂H₅BrFN]⁺• | Loss of CO (carbonyl group) |
| 88/90 | [C₂H₂BrF]⁺• | Loss of methylamine (CH₃NH₂) |
| 58 | [CH₃CONHCH₃]⁺• | Alpha-cleavage: loss of •CHFBr |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile organic compounds. qa-group.com Given its likely volatility, this compound is an ideal candidate for GC-MS analysis.
Potential applications for this compound include:
Purity Assessment: GC-MS can be used to determine the purity of synthesized this compound by separating it from starting materials, byproducts, and residual solvents.
Reaction Monitoring: The progress of a chemical reaction to synthesize the compound can be monitored by taking aliquots from the reaction mixture and analyzing them by GC-MS to observe the consumption of reactants and the formation of the product.
Identification in Complex Matrices: In environmental or forensic analysis, GC-MS could be employed to identify and quantify trace amounts of this compound in complex samples. unt.edunih.govresearchgate.net The use of a halogen-specific detector could further enhance selectivity for such analyses. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The primary chromophore in this compound is the amide group.
The amide functional group typically exhibits two characteristic electronic transitions: researchgate.netaip.org
n → π* Transition: This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom) to an anti-bonding π* orbital. For simple amides, this transition is typically observed as a weak absorption band around 210-220 nm. researchgate.net
π → π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This is a high-energy, high-intensity transition that occurs in the far-UV region, typically below 200 nm (around 190 nm for N-methylacetamide). aip.orgacs.org
The presence of the halogen atoms is not expected to significantly shift these absorptions into the visible range, but may cause minor shifts in their positions and intensities. Therefore, this compound is predicted to be colorless and absorb primarily in the UV region of the electromagnetic spectrum.
Predicted UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |
|---|---|---|---|
| ~ 210 - 220 | Low | n → π* | Amide (C=O) |
Electronic Transitions and Absorption Maxima
The absorption of ultraviolet and visible radiation in organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk For this compound, the primary chromophore is the carbonyl group (C=O) within the amide functionality. The electronic spectrum of this compound is principally characterized by two types of electronic transitions: the n → π* (n-to-pi-star) and π → π* (pi-to-pi-star) transitions. shu.ac.ukuzh.ch
The n → π* transition involves the excitation of an electron from a non-bonding molecular orbital (n), primarily localized on the oxygen and nitrogen atoms' lone pairs, to an antibonding π* orbital associated with the carbonyl double bond. uzh.ch These transitions are typically symmetry-forbidden, resulting in low molar absorptivity values (ε < 2000 L·mol⁻¹·cm⁻¹) and appearing at longer wavelengths in the UV-Vis spectrum. youtube.com
The π → π* transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, both associated with the carbonyl group. uzh.ch This type of transition is symmetry-allowed and consequently gives rise to a much more intense absorption band (ε > 10,000 L·mol⁻¹·cm⁻¹) at a shorter wavelength compared to the n → π* transition. shu.ac.uk
| Electronic Transition | Typical Wavelength (λmax) | Typical Molar Absorptivity (ε) | Orbital Origin |
|---|---|---|---|
| n → π | ~270-300 nm | Low (~10-100 L·mol⁻¹·cm⁻¹) | Promotion of a lone-pair electron (from O, N) to the C=O antibonding orbital. |
| π → π | ~180-220 nm | High (~1000-10,000 L·mol⁻¹·cm⁻¹) | Promotion of an electron from the C=O bonding orbital to the antibonding orbital. |
Solvent Effects on UV-Vis Spectra
The interaction between a solute and the surrounding solvent molecules can significantly influence the electronic energy levels, leading to shifts in the absorption spectra—a phenomenon known as solvatochromism. vlabs.ac.inyoutube.com The nature and magnitude of these shifts depend on the polarity of the solvent and the type of electronic transition. vlabs.ac.innih.gov
For n → π* transitions in molecules like this compound, an increase in solvent polarity typically causes a hypsochromic shift (blue shift), moving the absorption maximum to a shorter wavelength. shu.ac.uk This occurs because polar and hydrogen-bonding solvents can stabilize the lone pair of electrons in the non-bonding orbital of the ground state. vlabs.ac.in This stabilization lowers the energy of the ground state more than the excited state, thereby increasing the energy gap for the transition. vlabs.ac.in
Conversely, π → π* transitions often exhibit a bathochromic shift (red shift) as solvent polarity increases. shu.ac.uk This is because the π* excited state is generally more polar than the π ground state. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, which decreases the energy gap for the transition and shifts the absorption to a longer wavelength. vlabs.ac.innih.gov
| Solvent | Dielectric Constant (Approx.) | λmax for n → π* (nm) | λmax for π → π* (nm) |
|---|---|---|---|
| Hexane (Non-polar) | 1.9 | 295 | 210 |
| Chloroform (Moderately Polar) | 4.8 | 290 | 214 |
| Ethanol (Polar, Protic) | 24.6 | 282 | 218 |
| Water (Highly Polar, Protic) | 80.1 | 275 | 220 |
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic and nuclear structures of molecules. arxiv.org It is widely applied to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation on the potential energy surface. youtube.comnih.gov
The process involves selecting an appropriate functional, such as the widely used B3LYP, and a basis set, like 6-311++G(d,p), which together approximate the complex many-body interactions among electrons. nih.govmdpi.com For this compound, a DFT calculation would yield key structural parameters including bond lengths, bond angles, and dihedral angles. The validity of the optimized structure as a true energy minimum is typically confirmed by performing a subsequent frequency calculation, where the absence of any imaginary frequencies indicates a stable conformation. nih.govmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Following geometry optimization, computational methods can accurately predict a range of spectroscopic parameters.
NMR Spectra : DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic resonance chemical shifts for nuclei such as ¹H and ¹³C with high accuracy. nih.govacs.org
IR Spectra : The vibrational frequencies calculated to confirm the optimized geometry directly correspond to the absorption peaks in an infrared (IR) spectrum. aip.orgnih.gov This allows for the assignment of characteristic vibrational modes, such as the amide I (primarily C=O stretch), amide II (N-H bend and C-N stretch), and amide III bands. nih.govacs.org
UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies (which correspond to λmax) and oscillator strengths (which relate to peak intensity). mdpi.comnih.gov This enables the simulation of the UV-Vis absorption spectrum, providing theoretical validation for experimentally observed transitions. researchgate.net
| Spectroscopic Parameter | Hypothetical Experimental Value | Predicted Value (e.g., B3LYP/6-311+G(d,p)) |
|---|---|---|
| ¹³C NMR (C=O) | 168.5 ppm | 169.2 ppm |
| ¹H NMR (N-CH₃) | 2.85 ppm | 2.91 ppm |
| IR Frequency (Amide I, C=O stretch) | 1670 cm⁻¹ | 1675 cm⁻¹ |
| UV-Vis λmax (n → π*) | 282 nm (in Ethanol) | 285 nm (in Ethanol, PCM) |
Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals - FMO)
Frontier Molecular Orbital (FMO) theory provides a framework for understanding the chemical reactivity and electronic properties of a molecule by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org
The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's capacity to act as an electron donor (a nucleophile). youtube.comyoutube.com For this compound, the HOMO would be expected to have significant contributions from the non-bonding lone pair electrons on the oxygen and nitrogen atoms. The LUMO is the lowest-energy orbital devoid of electrons and relates to the molecule's ability to act as an electron acceptor (an electrophile). youtube.comyoutube.com The LUMO is typically the antibonding π* orbital of the carbonyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. scispace.com
| Parameter | Illustrative Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -9.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 8.7 eV | ΔE = ELUMO - EHOMO; indicates electronic stability and reactivity. |
Reactivity and Mechanistic Investigations
Nucleophilic Reactivity Studies
The presence of electron-withdrawing groups and potential leaving groups makes the molecule susceptible to nucleophilic attack at two primary locations: the alpha-carbon and the amide nitrogen.
The carbon atom bonded to both bromine and fluorine is highly electrophilic due to the strong inductive effect of the adjacent carbonyl group and the two halogen atoms. This makes it a prime target for nucleophilic substitution reactions. In these reactions, a nucleophile replaces one of the halogen atoms.
Given that the bromide ion is a significantly better leaving group than the fluoride (B91410) ion, nucleophilic substitution will overwhelmingly favor the displacement of bromine. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. However, due to the presence of the adjacent carbonyl group which can stabilize an adjacent negative charge, an SN2-type mechanism is generally anticipated.
The reaction would follow the general scheme:
CH(Br)(F)-C(=O)NHCH₃ + Nu⁻ → CH(Nu)(F)-C(=O)NHCH₃ + Br⁻
The reactivity with various nucleophiles is expected to follow their relative nucleophilicity. Stronger, softer nucleophiles are predicted to react more rapidly.
Table 1: Predicted Relative Reactivity of Nucleophiles at the Alpha-Carbon
| Nucleophile (Nu⁻) | Predicted Relative Rate | Product |
|---|---|---|
| RS⁻ (Thiolate) | Very High | n-Methyl (alkylthio)fluoroacetamide |
| CN⁻ (Cyanide) | High | n-Methyl cyanoofluoroacetamide |
| I⁻ (Iodide) | High | n-Methyl fluoroiodoacetamide |
| N₃⁻ (Azide) | Medium | n-Methyl azidofluoroacetamide |
| R₂NH (Amine) | Medium | n-Methyl (amino)fluoroacetamide |
| OH⁻ (Hydroxide) | Low to Medium | n-Methyl fluoro(hydroxy)acetamide |
This is an interactive table based on predicted data.
The nitrogen atom of the secondary amide in n-Methyl bromofluoroacetamide (B1273102) is generally a poor nucleophile because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. Therefore, direct N-alkylation or N-acylation requires activation.
Typically, this involves deprotonation of the amide N-H with a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic amidate anion. This anion can then react with an electrophile, such as an alkyl halide or an acyl chloride.
N-Alkylation: CH(Br)(F)-C(=O)N⁻CH₃ + R-X → CH(Br)(F)-C(=O)N(CH₃)(R) + X⁻
N-Acylation: CH(Br)(F)-C(=O)N⁻CH₃ + R-C(=O)Cl → CH(Br)(F)-C(=O)N(CH₃)(C(=O)R) + Cl⁻
A common competing reaction is O-alkylation or O-acylation, where the electrophile attacks the amide oxygen. The ratio of N- to O-substitution is influenced by factors such as the solvent, counter-ion, and the nature of the electrophile.
Table 2: Predicted Conditions for N-Alkylation and Acylation
| Reaction | Reagents | Base | Expected Major Product |
|---|---|---|---|
| N-Methylation | Iodomethane | NaH | n-Methyl (bromo)fluoro-N-methylacetamide |
| N-Ethylation | Iodoethane | NaH | n-Ethyl (bromo)fluoro-N-methylacetamide |
| N-Benzylation | Benzyl Bromide | KH | n-Benzyl (bromo)fluoro-N-methylacetamide |
This is an interactive table based on predicted data.
The two halogen atoms on the alpha-carbon have a profound influence on the molecule's reactivity.
Inductive Effect: Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect makes the alpha-carbon more electrophilic and increases the acidity of the alpha-hydrogen (if one were present). In this case, it enhances the susceptibility of the alpha-carbon to nucleophilic attack.
Leaving Group Ability: The ability of a substituent to depart as a stable anion is crucial in substitution reactions. Bromide (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr). Fluoride (F⁻), being the conjugate base of a weak acid (HF), is a poor leaving group. This disparity ensures high selectivity for the displacement of bromine in nucleophilic substitutions.
Table 3: Comparison of Halogen Substituent Properties
| Property | Fluorine (F) | Bromine (Br) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| C-X Bond Strength (kJ/mol in CH₃-X) | ~485 | ~290 |
| Leaving Group Ability | Poor | Excellent |
This is an interactive table based on established chemical data.
Electrophilic Reactivity Studies
While the alpha-carbon is electrophilic, the amide group itself contains nucleophilic centers. The lone pairs of electrons on the oxygen and nitrogen atoms can react with strong electrophiles. Protonation, for instance, occurs preferentially on the carbonyl oxygen, as this allows for resonance stabilization of the positive charge without disrupting the C-N amide bond. Reaction with other electrophiles, such as silylating agents, would also be expected to occur at the oxygen atom. Due to the deactivating nature of the bromofluoroacetyl group, electrophilic attack on other parts of the molecule is unlikely unless other activating groups are present.
Radical Chemistry of N-Methyl Bromofluoroacetamide
The Carbon-Bromine bond is significantly weaker than the Carbon-Fluorine, Carbon-Carbon, and Carbon-Nitrogen bonds within the molecule. Consequently, it is the most likely site for radical reactions. Homolytic cleavage of the C-Br bond can be initiated by heat or UV light, or through the action of a radical initiator, to generate an α-fluoro-N-methylacetamidyl radical.
CH(Br)(F)-C(=O)NHCH₃ → •CH(F)-C(=O)NHCH₃ + Br•
This radical intermediate could then participate in various radical chain reactions, such as addition to alkenes or hydrogen abstraction from a suitable donor. Studies on structurally similar compounds like alkyl 2-bromo-2-fluoroacetates have shown they can undergo radical additions to vinyl ethers, suggesting a similar reactivity profile for this compound. nih.gov
Generation and Trapping of Alpha-Amide Radicals
The formation of α-amide radicals from halogenated acetamides is a well-established process, typically initiated by single-electron transfer (SET) or atom transfer. In the case of this compound, the weaker carbon-bromine bond is expected to cleave preferentially over the stronger carbon-fluorine bond to generate an α-fluoro-N-methylacetamido radical.
Radical generation can be achieved through various methods, including the use of radical initiators or transition metal catalysts. These radicals are highly reactive species that can be "trapped" by suitable radical acceptors. For instance, in the presence of alkenes, these radicals can undergo intermolecular addition reactions.
Table 1: Methods for Alpha-Amide Radical Generation
| Method | Initiator/Catalyst | Description |
|---|---|---|
| Atom Transfer Radical Cyclization (ATRC) | Cu(I) or Ru(II) complexes | A transition metal complex facilitates the homolytic cleavage of the C-Br bond. |
| Reductive Methods | Bu₃SnH or (Me₃Si)₃SiH | A radical initiator generates a stannyl (B1234572) or silyl (B83357) radical, which then abstracts the bromine atom. |
Radical Cyclization Reactions
Once generated, the α-fluoro-N-methylacetamido radical can participate in intramolecular cyclization reactions if a suitable radical acceptor, such as an alkene, is present within the molecule. mdpi.com These radical cyclizations are powerful methods for the construction of nitrogen-containing heterocyclic compounds, such as lactams. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules, with the 5-exo pathway generally being favored.
Mechanistic studies indicate that these reactions proceed via a radical cascade mechanism. mdpi.com The initial α-amide radical adds to the intramolecular alkene to form a new carbon-carbon bond and generate a new carbon-centered radical, which can then be further functionalized or quenched.
Photoredox Catalysis in Reactions Involving Halogenated Acetamides
Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating radical reactions of halogenated compounds. nih.gov In this approach, a photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer with the halogenated acetamide (B32628). For this compound, this would involve the reduction of the compound to generate the α-fluoro-N-methylacetamido radical and a bromide anion. This method avoids the use of stoichiometric and often toxic reagents like tin hydrides. researchgate.net
The application of photoredox catalysis allows for a high degree of control over the reaction conditions and can enable transformations that are not feasible with traditional methods. nih.govresearchgate.net
Rearrangement Reactions
In addition to radical pathways, this compound can undergo rearrangement reactions, particularly those involving cationic intermediates.
Investigation of Aza-Oxyallyl Cation Intermediates
Treatment of α-haloamides with a Lewis acid or a base can lead to the formation of aza-oxyallyl cationic intermediates. nih.govsemanticscholar.org For this compound, the abstraction of the bromide ion by a Lewis acid would generate a highly electrophilic α-fluoro-N-methyl-aza-oxyallyl cation. These intermediates are synthetically valuable as they can participate in cycloaddition reactions. researchgate.netbohrium.com For example, they can react as a three-atom component in [4+3] cycloadditions with dienes to furnish seven-membered nitrogen-containing rings. nih.govsemanticscholar.org The presence of the fluorine atom is expected to significantly influence the stability and reactivity of this cation.
Intramolecular Cyclizations
Beyond radical pathways, intramolecular cyclizations can also be mediated by the formation of cationic intermediates. If the N-methyl group is replaced by a substituent containing a nucleophilic moiety (e.g., another amide or an alcohol), an intramolecular trapping of the aza-oxyallyl cation could occur, leading to the formation of various heterocyclic structures. amanote.comnih.govresearchgate.net The nature of the nucleophile and the length of the tether connecting it to the amide nitrogen would dictate the size of the ring formed.
Stereochemical Aspects of Reactions
The reactions of this compound can have significant stereochemical implications, particularly in cyclization reactions. When the substrate is chiral or when the reaction creates new stereocenters, the control of stereoselectivity becomes a critical aspect.
In radical cyclizations, the stereochemical outcome is often determined by the conformation of the transition state of the cyclization step. The substituents on the radical precursor can influence the facial selectivity of the radical addition to the alkene.
For reactions involving aza-oxyallyl cations, the stereochemistry of the resulting products in cycloaddition reactions is dependent on the geometry of the cation and the mode of approach of the reaction partner. semanticscholar.org Diastereoselective reactions have been reported for similar systems, where the substituents on the amide and the diene control the stereochemical outcome. nih.gov
Based on a comprehensive search for "this compound," it has been determined that there is a lack of specific scientific literature available for this exact compound within the public domain. The search results yielded information on related but structurally distinct compounds, such as N-bromoacetamide, 2-bromo-N-methylacetamide, and other halogenated amides. However, no retrievable studies focus specifically on the diastereoselective and enantioselective synthesis or the application of this compound as a chiral auxiliary.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections, as no such findings for "this compound" could be located. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled due to the absence of relevant data in the provided search results.
Research Applications and Potential Areas of Exploration
Role in Biomolecule Stabilization and Preservation
The stabilization of biological macromolecules such as RNA, DNA, and proteins is crucial for their study and for various biotechnological applications. Similarly, the preservation of cellular and tissue architecture is fundamental for histological and pathological examination.
Deep eutectic solvents (DESs) have emerged as promising media for the long-term storage and stabilization of biomolecules. google.com These solvents are mixtures of two or more components that, at a particular molar ratio, exhibit a melting point significantly lower than that of the individual components. google.com DESs can provide a non-aqueous, protective environment that prevents the degradation of sensitive biomolecules like RNA and can also be used to preserve the morphology of cells and tissues. google.com
While the direct use of n-Methyl bromofluoroacetamide (B1273102) in DES formulations for biomolecule stabilization has not been reported, compounds with similar functional groups, such as amides, are common components of DESs. For instance, trifluoroacetamide (B147638) has been mentioned as a component in DES mixtures for sample fixation and stabilization. google.com The amide group can act as a hydrogen bond donor, a key feature for the formation of a DES. The halogen atoms in n-Methyl bromofluoroacetamide could further influence the solvent properties of a DES, potentially enhancing its ability to stabilize biomolecules. Further research would be needed to explore the viability of incorporating this compound into DES formulations and to assess its efficacy in preserving the integrity of RNA, DNA, and proteins.
Tissue fixation is a critical step in preparing biological samples for microscopic examination. The ideal fixative preserves the cellular structure and prevents tissue autolysis and putrefaction. nih.gov Formaldehyde-based fixatives are widely used but have limitations, including the cross-linking of proteins and nucleic acids, which can interfere with subsequent molecular analyses. nih.gov
There is ongoing research into formaldehyde-free fixatives that can better preserve biomolecules for both histological and molecular studies. nih.gov While there is no specific information on the use of this compound as a tissue fixative, its potential to interact with biological molecules through its functional groups could make it a candidate for investigation in this area. The impact of such a compound on cell morphology, including potential artifacts like cell shrinkage or swelling, would need to be thoroughly evaluated.
The mechanisms by which DESs stabilize biomolecules are complex and involve the formation of a protective hydration shell around the molecule, thereby preventing denaturation and degradation. The components of the DES interact with the biomolecule through hydrogen bonding and other non-covalent interactions, effectively replacing the native water molecules and restricting the conformational flexibility that can lead to degradation.
Medicinal Chemistry and Pharmaceutical Research Context
Haloacetamides are a class of compounds that have been explored in various contexts within medicinal chemistry and drug discovery. The introduction of halogen atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets.
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity. researchgate.netmdpi.com The small size and high electronegativity of fluorine can lead to more stable drug-target interactions. researchgate.net
Bromoacetamides, on the other hand, are often utilized as reactive synthons in drug discovery. chemimpex.comaxispharm.comchemimpex.com The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the covalent modification of target proteins. chemimpex.com This property is exploited in the design of enzyme inhibitors and chemical probes to study protein function. chemimpex.comchemimpex.com N-Bromoacetamide itself is used as a brominating agent to introduce bromine into organic molecules to enhance their biological activity. chemimpex.comenamine.net
The table below summarizes the applications of related haloacetamides in a research context.
| Compound Class | Application in Research | Rationale |
| Fluoroacetamides | Investigated for toxicological properties. wikipedia.orgnih.govherts.ac.uk Fluorine is widely used in drug design to improve pharmacokinetic and pharmacodynamic properties. researchgate.netmdpi.com | The high electronegativity and small size of fluorine can enhance metabolic stability and binding affinity. researchgate.net |
| Bromoacetamides | Used as intermediates in pharmaceutical synthesis, for enzyme inhibition studies, and in protein modification. chemimpex.comchemimpex.com | The bromine atom acts as a good leaving group, enabling covalent modification of biological targets. chemimpex.com |
A synthon is a conceptual building block used in retrosynthetic analysis to plan the synthesis of a target molecule. Given the reactivity of the bromine atom, this compound could potentially serve as a synthon for the introduction of a fluorinated N-methylacetamide moiety into a larger, more complex molecule. This could be a strategy to combine the metabolic stability often conferred by fluorine with the structural features of the N-methylacetamide group. The synthesis of novel bioactive molecules often relies on the availability of unique and versatile building blocks. nih.govnih.gov The specific reactivity and potential biological effects of the resulting molecules would be a subject for empirical investigation.
Advanced Materials Science Applications
In materials science, halogenated compounds are valuable as monomers for synthesizing functional polymers. rsc.org The presence of bromine and fluorine in this compound suggests its potential utility in polymer chemistry. Halogenated monomers are frequently used as initiators for atom transfer radical polymerization (ATRP), a method for creating well-defined polymers, including graft or brush copolymers. rsc.org
Furthermore, halogen functionalization can enhance the chemical and thermal stability of polymers and provides a reactive site for further chemical modifications. google.com The concept of "halogen bonding" is an emerging tool in supramolecular chemistry and polymer science, used to design smart materials with self-assembling or stimuli-responsive properties. rsc.org Fluorine-containing polymers are particularly sought after for their unique properties, and methods have been developed that use perfluoroalkyl iodides as initiating species in polymerization. researchgate.net A compound like this compound could potentially be incorporated into polymer chains to introduce specific functionalities or to act as a cross-linker, modifying the mechanical and chemical properties of the final material.
Analytical Chemistry Method Development
While no specific methods have been published for the detection of this compound, established analytical techniques for related halogenated and amide-containing compounds can be readily adapted.
High-performance liquid chromatography (HPLC) is a robust method for quantifying simple amides like acetamide (B32628), with detection limits at the parts-per-billion (ppb) level. rsc.org For halogenated organic compounds, gas chromatography (GC) coupled with mass spectrometry (MS) is a highly sensitive and selective technique. cdc.govnih.govnih.gov The use of high-resolution mass spectrometry can help elucidate fragmentation patterns, which is crucial for accurate identification. nih.gov Given the presence of a nitrogen atom, a nitrogen-phosphorus detector (NPD) with GC could also be employed for enhanced selectivity and sensitivity. osti.gov Another powerful technique is liquid chromatography-tandem mass spectrometry (LC/MS/MS), which is widely used for the simultaneous determination of various chlorinated and brominated compounds in complex matrices. researchgate.net
| Analytical Technique | Detector | Applicability to this compound | Key Advantages |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | UV | Suitable for quantifying the amide structure. Based on methods for acetamide. rsc.org | Robust, quantitative, widely available. |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Ideal for separating and identifying volatile halogenated organic compounds. nih.govnih.gov | High sensitivity and selectivity, provides structural information. |
| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Highly selective for the N-methyl group. osti.gov | Excellent selectivity for nitrogen-containing compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Tandem Mass Spectrometer | Effective for analyzing halogenated compounds in complex mixtures without derivatization. researchgate.net | High specificity, suitable for complex matrices, full separation of isomers. researchgate.net |
The structure of this compound is particularly relevant to the field of proteomics. Specifically, the bromoacetamide functional group is a well-known reactive moiety used in chemical proteomics to study protein function. Bromoacetamide and the related iodoacetamide (B48618) are electrophilic probes that can form stable, covalent bonds with nucleophilic amino acid residues, most notably cysteine. nih.govnih.gov
This reactivity is harnessed in a technique called Activity-Based Protein Profiling (ABPP). rsc.org In ABPP, chemical probes are used to tag and identify active enzymes or other functional proteins within complex biological samples like cell lysates. rsc.orgbohrium.com By using probes with reactive groups like bromoacetamide, researchers can map the "ligandable" proteome, identifying proteins that can be targeted by small molecules. nih.gov A compound like this compound is listed as a product for proteomics research applications, and its structure makes it a candidate for development into a chemical probe to investigate protein-ligand interactions, identify drug targets, and understand the functional state of proteins in health and disease. nih.govresearchgate.netscbt.com
Environmental Chemistry Considerations
Degradation Pathways and Environmental Fate (Theoretical)
The environmental fate of this compound is an important consideration. Haloacetamides are a class of disinfection byproducts found in drinking water, and their degradation has been the subject of study. nih.govmontclair.eduumass.eduresearchgate.netnih.govacs.orgresearchgate.netnih.gov
Hydrolysis: As mentioned, hydrolysis is a likely degradation pathway, leading to the formation of bromofluoroacetic acid and methylamine (B109427). nih.gov
Reductive Dehalogenation: In anaerobic environments, reductive dehalogenation, where the bromine and/or fluorine atoms are replaced by hydrogen, could be a possible degradation route. Studies on other haloacetamides have shown that reductive dehalogenation rates are generally in the order of iodo- > bromo- > chloro-substituted compounds. nih.gov
Biodegradation: The potential for microbial degradation of this compound is unknown. The presence of the C-F bond, which is generally resistant to cleavage, might make it more persistent in the environment compared to its non-fluorinated analogs.
Compound Names Mentioned in this Article
Future Research Directions and Open Questions
Exploration of Novel Synthetic Routes
Currently, there are no published synthetic routes specifically for n-Methyl bromofluoroacetamide (B1273102). Future research could focus on developing efficient and stereoselective methods for its synthesis. Potential starting materials for such explorations might include derivatives of bromo-fluoroacetic acid or N-methylated amides, drawing inspiration from synthetic pathways for structurally related haloacetamides. Key challenges would involve the controlled introduction of both bromine and fluorine atoms onto the acetyl group in the presence of the N-methyl functionality.
Table 1: Potential Precursors for Synthesis of n-Methyl bromofluoroacetamide
| Precursor Compound | Rationale for Use |
|---|---|
| Bromo-fluoroacetic acid | Provides the core bromo-fluoroacetyl structure. |
| N-methylacetamide | Could potentially be halogenated. |
Detailed Mechanistic Elucidation of Complex Reactions
As no reactions involving this compound have been documented, this area is entirely open for investigation. Future studies could explore its reactivity with various nucleophiles and electrophiles. Understanding the mechanistic pathways of such reactions would be crucial. For instance, research could investigate whether reactions proceed via nucleophilic substitution at the alpha-carbon, and how the presence of both bromine and fluorine influences the reaction mechanism and rates compared to singly halogenated analogues.
Advanced Computational Modeling for Predictive Reactivity
The electronic structure and reactivity of this compound remain uncharacterized. Advanced computational modeling would be an invaluable tool to predict its properties in the absence of experimental data. Future computational studies could include:
Density Functional Theory (DFT) calculations: To determine the molecule's optimized geometry, vibrational frequencies, and electronic properties.
Molecular Dynamics (MD) simulations: To understand its behavior in different solvent environments.
Transition state modeling: To predict the energy barriers and mechanisms of potential reactions.
These theoretical investigations would provide a foundational understanding of the molecule's stability and potential chemical behavior.
Investigation of Supramolecular Interactions
There is currently no information on the supramolecular chemistry of this compound. Future research could explore its ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions. Crystallographic studies, if suitable crystals can be obtained, would provide definitive evidence of its packing in the solid state and the nature of its intermolecular interactions. Such studies would be fundamental to understanding its physical properties and potential for use in crystal engineering and materials science.
Discovery of Unforeseen Applications in Emerging Fields
Given that the fundamental properties of this compound are unknown, its potential applications are entirely speculative. Research into this compound could uncover unforeseen uses in various emerging fields. For example, its unique combination of functional groups might make it a candidate for:
Agrochemicals: As many small halogenated molecules exhibit biological activity.
Pharmaceutical intermediates: As a building block for more complex molecules.
Materials science: As a precursor for fluorinated polymers or other advanced materials.
Initial exploratory studies would be necessary to identify any promising areas for application-driven research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-methyl bromofluoroacetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For fluorinated acetamides, trifluoroacetic acid (TFA) derivatives are common precursors, with bromine/fluorine incorporation via halogen exchange under anhydrous conditions . Optimize reaction temperature (e.g., 40–60°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions. Yield improvements (≥70%) are achievable by controlling stoichiometry of bromo/fluoro reagents and using catalysts like KF/Al₂O₃ .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine ¹H/¹⁹F NMR to confirm fluorine/bromine substitution patterns. For example, ¹⁹F NMR chemical shifts for trifluoroacetamide derivatives typically range from -70 to -80 ppm . Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 210–230 nm) to assess purity (>98%). Mass spectrometry (ESI-MS) validates molecular weight (e.g., M.Wt ≈ 296.08 for bromofluoroacetamide analogs) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use a chemical fume hood for all manipulations. Wear nitrile gloves, safety goggles, and a lab coat. Store at 2–8°C in airtight containers to prevent hydrolysis . For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Acute toxicity data for similar bromofluoroacetamides indicate LD₅₀ > 300 mg/kg (oral, rat), but always consult SDS for compound-specific hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for bromofluoroacetamide derivatives?
- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. For NMR, repeat experiments in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts . Cross-validate with X-ray crystallography (if crystalline) or IR spectroscopy (C=O stretch ~1650–1700 cm⁻¹). For ambiguous LC-MS peaks, use high-resolution MS/MS to distinguish isotopic patterns (e.g., ⁷⁹Br vs. ⁸¹Br) .
Q. What strategies optimize the scalability of this compound synthesis while maintaining sustainability?
- Methodological Answer : Replace traditional halogenation agents (e.g., Br₂) with electrochemical bromination to reduce waste . Use flow chemistry for continuous synthesis, improving heat transfer and reaction control. Solvent recycling (e.g., acetonitrile via distillation) and biocatalysts (e.g., immobilized lipases) enhance green metrics (E-factor < 10) .
Q. How do steric and electronic effects of the bromo/fluoro groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine’s electronegativity deactivates the acetamide carbonyl, reducing nucleophilicity. Bromine’s steric bulk hinders Suzuki-Miyaura coupling unless bulky ligands (e.g., SPhos) are used. Computational modeling (DFT) predicts regioselectivity in palladium-catalyzed reactions . Experimentally, monitor reaction progress via in-situ Raman spectroscopy to detect intermediates .
Q. What advanced analytical techniques are recommended for studying degradation pathways of this compound?
- Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-HRMS to identify degradation products (e.g., hydrolyzed acetamide or defluorinated byproducts) . Isotope-labeled analogs (e.g., ¹³C-acetamide) aid in tracking degradation mechanisms via isotopic tracing . For photostability, employ UV-vis irradiation coupled with ESR to detect free radicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
